molecular formula C16H19NO B5835500 (2,5-dimethylphenyl)(2-methoxybenzyl)amine

(2,5-dimethylphenyl)(2-methoxybenzyl)amine

Cat. No. B5835500
M. Wt: 241.33 g/mol
InChI Key: QZCUCJNQPNVOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-dimethylphenyl)(2-methoxybenzyl)amine, also known as DMPBA, is a chemical compound that belongs to the class of organic compounds known as amphetamines. It is a psychoactive substance that has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (2,5-dimethylphenyl)(2-methoxybenzyl)amine is not fully understood, but it is thought to act as a serotonin and norepinephrine reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, which can lead to its antidepressant and anxiolytic effects. (2,5-dimethylphenyl)(2-methoxybenzyl)amine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
(2,5-dimethylphenyl)(2-methoxybenzyl)amine has been shown to increase the levels of serotonin and norepinephrine in the brain, which can lead to its antidepressant and anxiolytic effects. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons. (2,5-dimethylphenyl)(2-methoxybenzyl)amine has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

(2,5-dimethylphenyl)(2-methoxybenzyl)amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of potential therapeutic applications. However, there are also some limitations to using (2,5-dimethylphenyl)(2-methoxybenzyl)amine in lab experiments. It has not been extensively studied in humans, and its long-term safety and efficacy are not well understood. Additionally, it is a psychoactive substance, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on (2,5-dimethylphenyl)(2-methoxybenzyl)amine. One area of research is to further investigate its potential therapeutic applications, particularly for depression and anxiety disorders. Another area of research is to investigate its neuroprotective effects in more detail, particularly in animal models of neurodegenerative diseases. Additionally, further research is needed to understand the long-term safety and efficacy of (2,5-dimethylphenyl)(2-methoxybenzyl)amine in humans.

Synthesis Methods

The synthesis of (2,5-dimethylphenyl)(2-methoxybenzyl)amine involves the reaction of 2,5-dimethylphenylamine with 2-methoxybenzyl chloride in the presence of a base. The reaction takes place under reflux conditions, and the product is obtained after purification by column chromatography. The yield of the reaction is typically around 50%.

Scientific Research Applications

(2,5-dimethylphenyl)(2-methoxybenzyl)amine has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, and it has been proposed as a potential treatment for depression and anxiety disorders in humans. (2,5-dimethylphenyl)(2-methoxybenzyl)amine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2,5-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-8-9-13(2)15(10-12)17-11-14-6-4-5-7-16(14)18-3/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCUCJNQPNVOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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